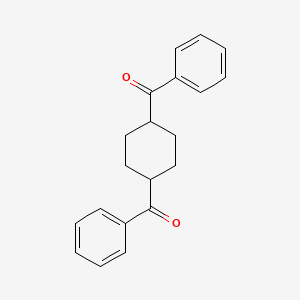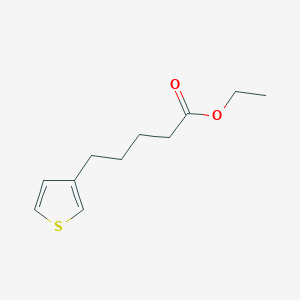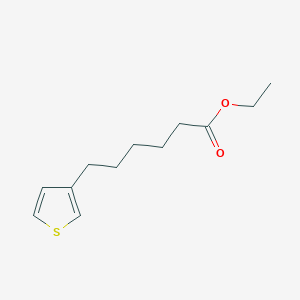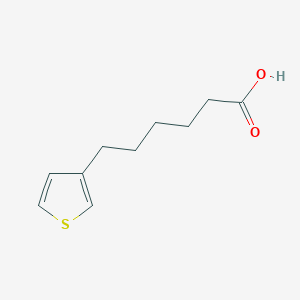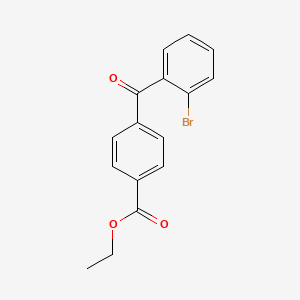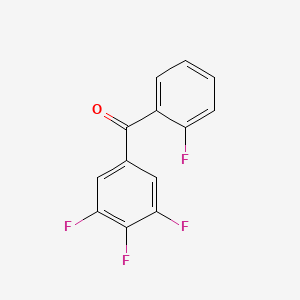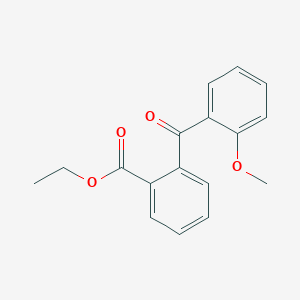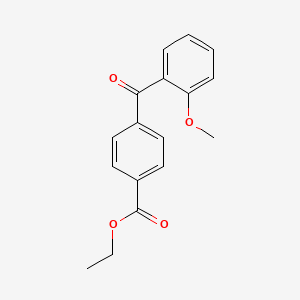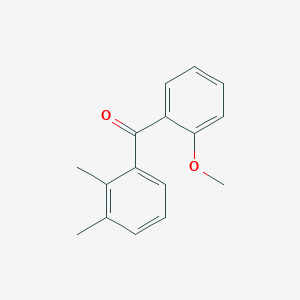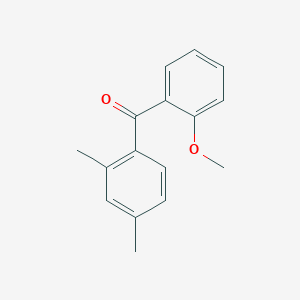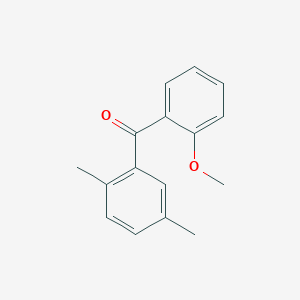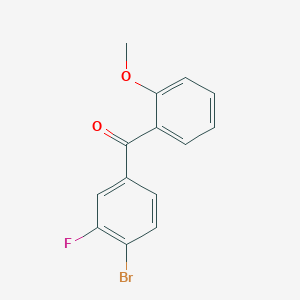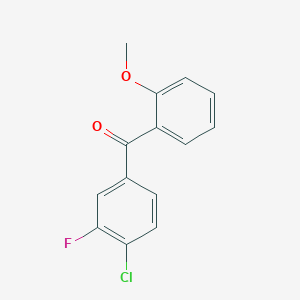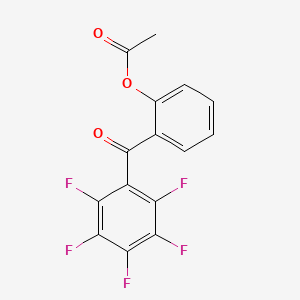
2-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is a fluorinated organic compound with the molecular formula C15H7F5O3 and a molecular weight of 330.21 g/mol It is characterized by the presence of a benzophenone core substituted with five fluorine atoms and an acetoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone typically involves the acylation of a pentafluorobenzoyl chloride with phenyl acetate under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for 2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.
Hydrolysis: The acetoxy group can be hydrolyzed to yield the corresponding phenol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic substitution: Substituted benzophenones.
Reduction: 2-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone.
Hydrolysis: 2-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone.
Scientific Research Applications
2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its fluorinated nature.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active benzophenone moiety, which can then participate in further biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone
- 2-Methoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone
- 2-Acetoxy-2’,3’,4’,5’,6’-tetrafluorobenzophenone
Uniqueness
2-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is unique due to the presence of both an acetoxy group and five fluorine atoms on the benzophenone core. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[2-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O3/c1-6(21)23-8-5-3-2-4-7(8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKZZZVBBZXION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641616 |
Source


|
| Record name | 2-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-21-5 |
Source


|
| Record name | 2-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323910.png)
